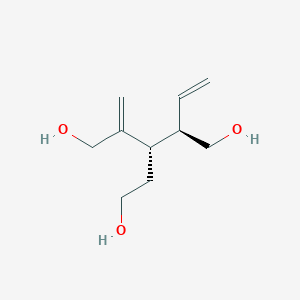![molecular formula C20H31NSi B12612635 2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine CAS No. 878463-94-6](/img/structure/B12612635.png)
2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine is an organic compound belonging to the piperidine class It is characterized by the presence of a piperidine ring substituted with tetramethyl groups and a phenyl group bearing a trimethylsilyl ethynyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction to yield 2,2,6,6-tetramethylpiperidine.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate phenyl halide.
Attachment of the Trimethylsilyl Ethynyl Group: The trimethylsilyl ethynyl group can be attached through a Sonogashira coupling reaction using trimethylsilyl acetylene and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Oxone as an oxidant.
Reduction: Lithium aluminum hydride as a reducing agent.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products
Oxidation: Hydroxylamines.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine has several scientific research applications:
Chemistry: Used as a hindered base in organic synthesis and as a precursor for the preparation of metallo-amide bases.
Biology: Investigated for its potential as a stabilizer in biological systems.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to act as a stabilizer and modulator of various biochemical pathways. For example, it can undergo thermal fragmentation to generate active radicals capable of initiating polymerization reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used in the preparation of metallo-amide bases.
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: Used as a reagent in organic synthesis.
2,2,6,6-Tetramethyl-4-piperidone: Another derivative with applications in organic synthesis.
Uniqueness
2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine is unique due to its combination of a piperidine ring with tetramethyl groups and a phenyl group bearing a trimethylsilyl ethynyl substituent
Propiedades
Número CAS |
878463-94-6 |
|---|---|
Fórmula molecular |
C20H31NSi |
Peso molecular |
313.6 g/mol |
Nombre IUPAC |
trimethyl-[2-[4-(2,2,6,6-tetramethylpiperidin-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C20H31NSi/c1-19(2)14-8-15-20(3,4)21(19)18-11-9-17(10-12-18)13-16-22(5,6)7/h9-12H,8,14-15H2,1-7H3 |
Clave InChI |
XZCPNAWHMMPCMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1C2=CC=C(C=C2)C#C[Si](C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)
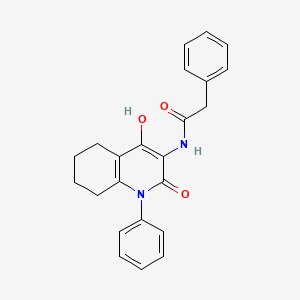
![Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-](/img/structure/B12612578.png)
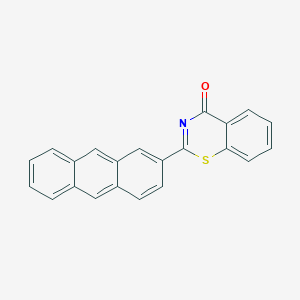
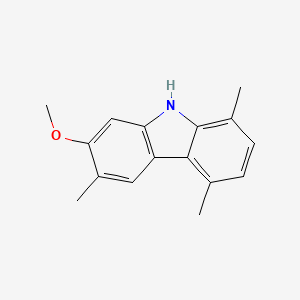

![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol](/img/structure/B12612598.png)
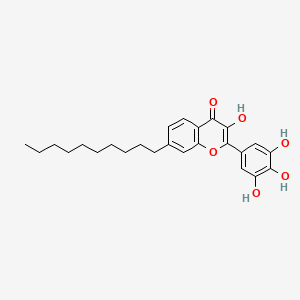
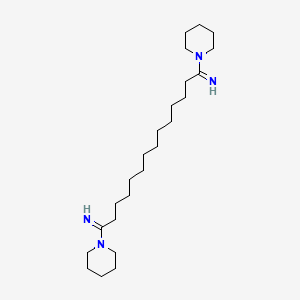
![Dimethyl (2'Z)-1,3-dibenzyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12612606.png)
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate](/img/structure/B12612607.png)
![Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-](/img/structure/B12612615.png)
